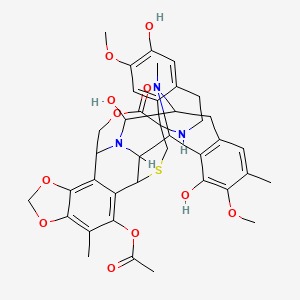

Ecteinascidin 743

Description

Properties

IUPAC Name |

(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVRCIRHQMSYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N3O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861227 | |

| Record name | 6',8,14-Trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-19-oxo-3',4',6,7,12,13,14,16-octahydro-2H,2'H,6aH-spiro[7,13-epimino-6,16-(epithiopropanooxymethano)[1,3]dioxolo[7,8]isoquinolino[3,2-b][3]benzazocine-20,1'-isoquinolin]-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114899-77-3 | |

| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ecteinascidin 743 discovery from Ecteinascidia turbinata

An In-depth Technical Guide to the Discovery of Ecteinascidin 743 from Ecteinascidia turbinata

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ET-743), now known clinically as trabectedin (B1682994) (Yondelis®), is a potent tetrahydroisoquinoline alkaloid with significant antitumor activity.[1] Originally isolated from the Caribbean marine tunicate Ecteinascidia turbinata, its journey from a rare marine natural product to an approved oncologic agent is a landmark in drug discovery.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of ET-743, focusing on the scientific data and experimental methodologies that underpinned its evolution. With a unique molecular architecture and a novel mechanism of action targeting DNA replication and repair, ET-743 represents a distinct class of anticancer drugs.[2]

Discovery and Isolation

The story of ET-743 began in 1969, when aqueous ethanol (B145695) extracts of the colonial tunicate Ecteinascidia turbinata demonstrated antitumor properties.[2] However, the extreme scarcity of the active compound delayed its successful isolation for over two decades. In 1990, the research group of K.L. Rinehart reported the isolation and characterization of several "ecteinascidins," with ET-743 being the most abundant, albeit at a minuscule yield of approximately 0.0001% (1 gram per 1,000 kg of wet tunicate).[2][3]

This profound supply challenge was a major hurdle for preclinical and clinical development. Initial supplies were bolstered by large-scale aquaculture of E. turbinata in specialized facilities.[2] Later research revealed that the true producer of ET-743 is not the tunicate itself but a bacterial symbiont, Candidatus Endoecteinascidia frumentensis.[4] This discovery highlighted the intricate symbiotic relationships within marine ecosystems that can yield complex, bioactive secondary metabolites.

Experimental Protocol: General Isolation Workflow

While the precise, industrial-scale protocols are proprietary, the original discovery relied on established natural product chemistry techniques. The general workflow involved solvent extraction followed by multi-step chromatographic purification to isolate the active compound from the complex biological matrix.

Caption: Generalized workflow for the isolation of ET-743 from its natural source.

Structure Elucidation and Synthesis

This compound possesses a highly complex molecular structure, featuring a monobridged pentacyclic skeleton composed of three tetrahydroisoquinoline units (designated A, B, and C).[2][4] The structure was meticulously determined through extensive NMR and mass spectrometry studies and was definitively confirmed in 1992 by X-ray crystallography of a derived N12-oxide.[4]

The persistent supply issue spurred intense interest from the synthetic chemistry community.

-

Total Synthesis: The first landmark total synthesis of ET-743 was accomplished by E.J. Corey's group in 1996, a significant feat in natural product synthesis.[1] This was followed by several other innovative total and formal syntheses from research groups including Fukuyama, Zhu, and Danishefsky.[5][6]

-

Semi-Synthesis: The ultimate solution to the supply problem came from a semi-synthetic approach. A robust and scalable process was developed starting from cyanosafracin B, an antibiotic produced in abundance by the bacterium Pseudomonas fluorescens, which shares a common structural core with ET-743.[2] This semi-synthetic route enabled the reliable production of ET-743 for widespread clinical trials and commercialization.

Mechanism of Action

ET-743's antitumor activity stems from a unique mechanism that differentiates it from classical alkylating agents. It acts as a selective, covalent alkylating agent of DNA.

-

Minor Groove Binding: ET-743 binds to the minor groove of the DNA double helix.[7]

-

Guanine (B1146940) Alkylation: It selectively alkylates the N2 position of guanine residues, showing a preference for GC-rich triplets such as 5'-CGG and 5'-AGC.[4][8]

-

DNA Distortion: This covalent adduct formation induces a remarkable bend in the DNA helix of approximately 15-20 degrees towards the major groove.[7][8] This distortion widens the minor groove and is a unique feature among minor groove binders.[8]

-

Interference with Cellular Processes: The ET-743-DNA adduct is a lesion that is recognized by cellular machinery. Its primary cytotoxic effect is mediated by poisoning the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system. When the TC-NER machinery attempts to repair the adduct, it creates lethal, irreversible double-strand DNA breaks, ultimately triggering apoptosis.[9] This interaction also inhibits the activity of specific transcription factors and can induce protein-linked DNA breaks.[10]

-

Cell Cycle Arrest: Consequently, ET-743 exposure leads to a halt in the cell cycle, predominantly in the G2-M phase, and an inhibition of DNA synthesis.[9][10]

Caption: The molecular mechanism of action for this compound.

Preclinical and Clinical Data

ET-743 exhibits potent cytotoxicity against a wide range of cancer cell lines, with activity often observed in the nanomolar to picomolar range.[3] It has demonstrated significant clinical activity, particularly in patients with advanced soft tissue sarcoma (STS) and ovarian cancer.

Quantitative Data Tables

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 0.34 | Not Specified | [11] |

| HT29 | Colon Carcinoma | 0.60 | Not Specified | [11] |

| MEL | Melanoma | 0.66 | Not Specified | [11] |

| OVCAR-3 | Ovarian Carcinoma | Favorable TI* | 24 hours | [12] |

| IGROV-1 | Ovarian Carcinoma | Favorable TI* | 24 hours | [12] |

*Note: Specific IC50 values were not provided, but a more favorable Therapeutic Index (TI) was noted with 24h vs 1h exposure.[12]

Table 2: Summary of Clinical Efficacy in Advanced Soft Tissue Sarcoma (Pre-treated Patients)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Dosing Regimen | 1.5 mg/m² | 24-hour IV infusion, every 3 weeks | [13] |

| Objective Response Rate | 4% - 8% | Phase II trials; includes partial responses | [13] |

| 6-Month Progression-Free Survival | 24% - 35% | Highlights significant disease stabilization | [13] |

| Median Overall Survival | ~12.8 months | Data from a French Phase II trial | [13] |

| Primary Toxicities | Neutropenia, Transaminitis | Generally manageable and reversible |[13] |

Table 3: Key Pharmacokinetic Parameters of Trabectedin

| Parameter | Description | Characteristic | Reference |

|---|---|---|---|

| Clearance | Rate of drug removal | High | [14][15] |

| Volume of Distribution | Extent of drug distribution in tissues | Large | [14][15] |

| Terminal Half-life | Time to eliminate half the drug | Long | [14][15] |

| Inter-patient Variability | Variation in drug exposure (AUC) | High (~34%) |[16] |

Key Experimental Methodologies

The characterization of ET-743's unique mechanism of action required specialized biophysical and cellular assays.

-

DNA Bending Analysis: The extent and direction of the DNA bend induced by ET-743 were determined using electrophoretic mobility shift assays . This technique involves creating site-specific ET-743 adducts on DNA oligomers. The altered migration pattern of the drug-bound DNA fragments during gel electrophoresis, compared to unbound fragments, allows for the calculation of the induced bend angle and its direction.[7]

-

DNA Damage Assessment: Alkaline elution was a key technique used to characterize the nature of DNA damage.[10] This method distinguishes between different types of DNA lesions, such as single-strand breaks, double-strand breaks, and DNA-protein crosslinks, based on the rate at which DNA passes through a filter under denaturing (alkaline) conditions. Experiments demonstrated that ET-743 induces protein-linked DNA breaks.[10]

-

DNA Footprinting: While not detailed in the specific context of the initial discovery, DNase I footprinting is a standard method to precisely map the binding site of a molecule (like ET-743) or a protein on a DNA sequence.[17][18] The region of DNA bound by the molecule is protected from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel, which reveals the exact binding location.[18]

Conclusion

The discovery and development of this compound is a testament to the value of natural product exploration and the power of synthetic chemistry to overcome natural supply limitations. Its journey from a rare compound in a marine tunicate to a clinically approved drug for sarcoma was driven by rigorous scientific investigation into its complex structure and unique DNA-targeted mechanism. By alkylating the minor groove and bending DNA towards the major groove, ET-743 engages the cell's DNA repair machinery in a lethal fashion, representing a truly novel paradigm in cancer chemotherapy. The continued study of ET-743 and its analogs offers valuable insights for the design of next-generation DNA-interactive anticancer agents.

References

- 1. This compound [chem-is-you.blogspot.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farmamol.web.uah.es [farmamol.web.uah.es]

- 9. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces protein-linked DNA breaks in human colon carcinoma HCT116 cells and is cytotoxic independently of topoisomerase I expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phase I and pharmacokinetic study of trabectedin as a 1- or 3-hour infusion weekly in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacometabolomics of trabectedin in metastatic soft tissue sarcoma patients [frontiersin.org]

- 17. DNase I footprinting [gene.mie-u.ac.jp]

- 18. med.upenn.edu [med.upenn.edu]

Ecteinascidin 743: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 743 (ET-743), known commercially as Trabectedin or Yondelis®, is a potent marine-derived antitumor agent that has garnered significant attention in the scientific community.[1][2][3] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this complex natural product exhibits remarkable cytotoxic activity against a range of cancer cell lines.[1][2] Its intricate molecular architecture and unique mechanism of action have made it a compelling target for total synthesis and a subject of extensive research in medicinal chemistry and oncology. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches toward this compound, tailored for professionals in drug development and chemical research.

Chemical Structure

This compound possesses a complex and unique molecular structure characterized by three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[1] The core of the molecule is a pentacyclic system formed by the fusion of the A and B subunits. A distinctive feature of ET-743 is the presence of a 10-membered lactone bridge that connects to the pentacyclic core, adding to the molecule's conformational rigidity and steric complexity. This intricate three-dimensional arrangement is crucial for its biological activity.

The chemical formula of this compound is C₃₉H₄₃N₃O₁₁S, and its molecular weight is 761.84 g/mol . The molecule features eight stereogenic centers, contributing to its chirality and specificity in biological interactions.

Total Synthesis of this compound

The scarcity of this compound from its natural source has spurred significant efforts in the field of synthetic organic chemistry to develop efficient and stereoselective total syntheses. Several research groups have reported successful total syntheses, with the approaches of E.J. Corey and Tohru Fukuyama being particularly notable. These syntheses are characterized by their innovative strategies for constructing the complex polycyclic framework and controlling the numerous stereocenters.

Key Synthetic Strategies

The total synthesis of this compound involves several key chemical transformations. Among the most critical are:

-

Pictet-Spengler Reaction: This reaction is frequently employed for the construction of the tetrahydroisoquinoline skeletons of subunits A, B, and C.[4][5][6] The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The regioselectivity of this reaction is a crucial aspect of the synthetic design.[6]

-

Heck Reaction: The intramolecular Heck reaction has been utilized in some synthetic routes to form key carbon-carbon bonds and construct the intricate ring systems within the molecule.[5][7][8] This palladium-catalyzed reaction provides a powerful tool for ring closure.

-

Ugi Four-Component Condensation (4CC): Fukuyama's synthesis notably features an Ugi 4CC reaction.[7][9] This one-pot reaction allows for the rapid assembly of a complex peptide-like intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide, significantly increasing the efficiency of the synthesis.

Fukuyama's Total Synthesis: A Representative Workflow

The total synthesis developed by Fukuyama and his team is a landmark achievement that showcases a convergent and efficient approach. A simplified, conceptual workflow of this synthesis is outlined below.

Experimental Protocols and Quantitative Data

While detailed, step-by-step protocols are extensive and best consulted in the primary literature, this section provides a summary of key reaction conditions and yields for representative steps in the synthesis of this compound, based on available information.

Table 1: Selected Key Reactions and Quantitative Data in the Synthesis of this compound

| Reaction Step | Key Reagents and Conditions | Product | Yield (%) | Reference |

| Pictet-Spengler Cyclization | β-arylethylamine, ethyl glyoxylate, LiCl, toluene, 1,1,1,3,3,3-hexafluoro-2-propanol, room temperature | Tetrahydroisoquinoline intermediate | High | [4] |

| Ugi 4CC Reaction | Chiral starting materials, p-methoxyphenyl isocyanide, acetaldehyde | Dipeptide intermediate | Not specified | [9] |

| Intramolecular Heck Reaction | Palladium catalyst, base, high temperature | Cyclized intermediate | Not specified | [7] |

| Final Hemiaminal Formation | Aminonitrile precursor, AgNO₃, MeCN/H₂O | This compound | 93% | [5] |

It is important to note that the overall yield for the total synthesis of such a complex molecule is typically low. For example, one convergent synthesis reported a 3% overall yield over 23 steps from a key intermediate.[10][11]

Mechanism of Action: Interaction with DNA

The potent antitumor activity of this compound stems from its unique interaction with DNA. The drug binds to the minor groove of the DNA double helix, where it covalently alkylates the N2 position of guanine (B1146940) bases.[1] This binding event induces a bend in the DNA helix towards the major groove, a distortion that is not typical of other minor groove binders.

This DNA adduct formation has profound consequences for cellular processes, primarily by interfering with DNA repair pathways. Specifically, this compound's cytotoxicity is dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[12] The presence of the ET-743-DNA adduct is recognized by the TC-NER machinery, but instead of repairing the damage, the interaction leads to the formation of lethal DNA double-strand breaks, ultimately triggering apoptosis.

References

- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chem-is-you.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiproliferative activity of this compound is dependent upon transcription-coupled nucleotide-excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecteinascidin 743: A Deep Dive into its Mechanism of Action on the DNA Minor Groove

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecteinascidin 743 (ET-743, Trabectedin (B1682994), Yondelis®) is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical DNA alkylating agents. This technical guide provides a comprehensive overview of the molecular interactions between ET-743 and the DNA minor groove, detailing the formation of covalent adducts, the subsequent cellular responses, and the critical role of the cellular DNA repair machinery in mediating its cytotoxic effects. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying ET-743's mechanism, and provides visual representations of the involved signaling pathways and experimental workflows to offer a thorough resource for the scientific community.

Introduction

This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata. It has demonstrated significant antitumor activity against a variety of solid tumors, including soft tissue sarcomas and ovarian cancer.[1] Unlike many conventional chemotherapeutic agents that target the major groove of DNA, ET-743 exerts its effects through a sophisticated interaction with the minor groove, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis.[2][3] Understanding the intricacies of this mechanism is paramount for optimizing its clinical use and for the development of novel therapeutics with similar modes of action.

Molecular Interaction with the DNA Minor Groove

The primary molecular target of this compound is the DNA minor groove. Its mechanism of action can be dissected into several key steps:

2.1. Covalent Adduct Formation:

ET-743 covalently binds to the exocyclic N2 amino group of guanine (B1146940) residues.[2][4] This reaction is sequence-selective, with a preference for GC-rich triplets such as 5'-AGC, 5'-CGG, and 5'-TGG.[5][6] The covalent bond formation is facilitated by the carbinolamine moiety of the drug.[7]

2.2. DNA Structure Distortion:

Upon binding, ET-743 induces a unique distortion in the DNA double helix. The DNA bends towards the major groove, a feature that distinguishes it from most minor groove binding agents.[5][8] This bending, coupled with a widening of the minor groove, alters the local DNA topology and creates a structure that is recognized by cellular machinery.[5]

Quantitative Analysis of this compound Activity

The cytotoxic and mechanistic effects of ET-743 have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound (Trabectedin) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| NCI-H295R | Adrenocortical Carcinoma | 0.15 | [9] |

| MUC-1 | Adrenocortical Carcinoma | 0.80 | [9] |

| HAC-15 | Adrenocortical Carcinoma | 0.50 | [9] |

| SW13 | Adrenal Carcinoma | 0.098 | [9] |

| LMS | Leiomyosarcoma | 1.296 | [10] |

| LPS | Liposarcoma | 0.6836 | [10] |

| RMS | Rhabdomyosarcoma | 0.9654 | [10] |

| FS | Fibrosarcoma | 0.8549 | [10] |

| 402.91 | Liposarcoma | Varies with combination | [11] |

| DMR | Leiomyosarcoma | Varies with combination | [11] |

| SJSA-1 | Osteosarcoma | Varies with combination | [11] |

| HT-1080 | Fibrosarcoma | Varies with combination | [11] |

Table 2: Impact of Nucleotide Excision Repair (NER) Status on this compound Cytotoxicity

| Cell Line | NER Status | IC50 (nM) | Fold Resistance (NER-deficient vs. proficient) | Citation |

| Hamster Ovary Cells | Proficient | Not specified | - | [1] |

| Hamster Ovary Cells | Deficient | Not specified | 2- to 8-fold higher | [1] |

| Human Cells | Proficient | Not specified | - | [1] |

| Human Cells | Deficient | Not specified | 2- to 8-fold higher | [1] |

Cellular Consequences of ET-743-DNA Adducts

The formation of ET-743-DNA adducts triggers a complex cellular response, primarily centered around the processes of transcription and DNA repair.

4.1. Interference with Transcription:

The distorted DNA structure resulting from ET-743 binding poses a physical block to the progression of RNA polymerase II, leading to transcription inhibition.[12][13] This inhibition is particularly pronounced for activated transcription, while constitutive gene expression is less affected.[14]

4.2. The Pivotal Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER):

The cytotoxic effects of ET-743 are critically dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] When RNA polymerase II stalls at an ET-743 adduct, it initiates the TC-NER response. However, the repair process is aberrant:

-

ERCC1-XPF Incision: The ERCC1-XPF endonuclease complex successfully makes an incision on the 5' side of the DNA adduct.[15]

-

XPG Incision Blockage: The subsequent incision on the 3' side, which is normally carried out by the XPG endonuclease, is blocked by the ET-743-DNA adduct.[15] This results in the formation of a persistent single-strand break in the DNA.[15]

This abortive repair process transforms the initial DNA adduct into a more lethal DNA lesion.

4.3. Induction of DNA Damage and Replication Stress:

The persistent single-strand breaks generated by the stalled TC-NER machinery can be converted into highly toxic DNA double-strand breaks (DSBs) during DNA replication.[16][17] The presence of these lesions leads to replication fork stalling and collapse, causing significant replication stress.[12][16]

4.4. Activation of Apoptotic Pathways:

The accumulation of irreparable DNA damage and the ensuing cellular stress ultimately trigger programmed cell death (apoptosis). ET-743 has been shown to activate both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of initiator caspases 8 and 9, respectively, and the executioner caspase-3.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Signaling pathway of this compound's mechanism of action.

Figure 2: General experimental workflow for studying ET-743's mechanism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

6.1. DNase I Footprinting

DNase I footprinting is utilized to identify the specific DNA sequences where ET-743 binds.[20][21]

-

Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with varying concentrations of ET-743. The DNA is then partially digested with DNase I. The regions where ET-743 is bound are protected from DNase I cleavage. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis. The "footprint," a region of the gel with no bands, reveals the binding site of the drug.

-

Protocol Outline:

-

Probe Preparation: A DNA fragment of interest is labeled at one end with 32P or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with a range of ET-743 concentrations in a suitable binding buffer.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA).

-

Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide sequencing gel.

-

Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence scanning. A sequencing ladder of the same DNA fragment is run alongside to precisely map the binding site.

-

6.2. Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study the formation of ET-743-DNA complexes.[22][23]

-

Principle: This technique is based on the principle that a DNA fragment bound to a molecule (like ET-743) will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment.

-

Protocol Outline:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative ET-743 binding site is labeled with a radioactive or non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with ET-743 in a binding buffer. For covalent binders like ET-743, incubation time and temperature are critical to allow for adduct formation.

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

Detection: The positions of the labeled DNA are detected by autoradiography, chemiluminescence, or fluorescence imaging. A "shifted" band indicates the formation of a DNA-drug complex.

-

6.3. Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[24]

-

Principle: Cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, relaxes and migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Protocol Outline:

-

Cell Preparation: Cells are treated with ET-743 for a specified duration.

-

Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and spread onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

-

Conclusion

This compound stands out as a potent antitumor agent with a multifaceted mechanism of action intricately linked to the DNA minor groove. Its ability to form covalent adducts, induce unique DNA distortions, and subsequently hijack the transcription-coupled nucleotide excision repair pathway to generate lethal DNA damage provides a compelling rationale for its clinical efficacy. The detailed understanding of these molecular events, supported by quantitative data and robust experimental methodologies, is crucial for the continued development and application of ET-743 and for the design of next-generation DNA-targeted therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.

References

- 1. Unique pattern of ET-743 activity in different cellular systems with defined deficiencies in DNA-repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased DNA binding specificity for antitumor this compound through protein-DNA interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antitumor agent this compound: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmamol.web.uah.es [farmamol.web.uah.es]

- 6. Poisoning of human DNA topoisomerase I by this compound, an anticancer drug that selectively alkylates DNA in the minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of ecteinascidin-743 on the interaction between DNA binding proteins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The antitumor drugs trabectedin and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trabectedin, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNase I footprinting [gene.mie-u.ac.jp]

- 22. med.upenn.edu [med.upenn.edu]

- 23. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

Ecteinascidin 743 and RNA Polymerase II Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecteinascidin 743 (ET-743, Trabectedin, Yondelis®) is a marine-derived antineoplastic agent with a unique mechanism of action that distinguishes it from classical DNA alkylating agents. Its potent antitumor activity is intrinsically linked to the cellular transcription and DNA repair machinery, specifically inducing the arrest of RNA polymerase II (Pol II) and poisoning the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ET-743's effects on RNA polymerase II, detailing the formation of DNA adducts, the subsequent transcriptional stalling, and the downstream consequences that lead to cell death. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical molecular pathways and experimental workflows.

Introduction

This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata.[1][2] It is a potent antitumor agent, approved for the treatment of soft tissue sarcomas and ovarian cancer, particularly in patients who have failed prior chemotherapy regimens.[3][4][5] Unlike many conventional chemotherapeutics, the cytotoxicity of ET-743 is paradoxically enhanced in cells with a proficient TC-NER system.[2][6][7][8][9][10] This unique characteristic stems from its ability to transform the DNA repair machinery into a cytotoxic weapon.

The core of ET-743's mechanism involves its covalent binding to the minor groove of DNA, which triggers a cascade of events culminating in the generation of lethal DNA double-strand breaks (DSBs) during transcription.[1] This guide will dissect this complex mechanism, providing a technical resource for researchers and drug development professionals working with or interested in this novel class of anticancer drugs.

Mechanism of Action: From DNA Adduct to RNA Polymerase II Arrest and Cell Death

The cytotoxic effects of this compound are initiated by its interaction with DNA, leading to a series of events that ultimately result in the stalling of RNA polymerase II and the induction of apoptosis.

Formation of this compound-DNA Adducts

ET-743 covalently binds to the exocyclic N2 position of guanine (B1146940) residues in the minor groove of DNA.[11][12][13][14] This reaction is sequence-specific, with a preference for GC-rich triplets such as 5'-CGG, TGG, GGC, and AGC.[1] The formation of the ET-743-DNA adduct induces a unique structural distortion in the DNA helix, bending it towards the major groove.[11][12][13] This is a distinctive feature among minor groove binding agents and is crucial for the subsequent protein interactions that mediate its cytotoxic effects.[13] The reaction with DNA is reversible, and the stability of the adduct is influenced by the surrounding DNA sequence.[11][12]

RNA Polymerase II Stalling and the Role of Transcription-Coupled Nucleotide Excision Repair (TC-NER)

The ET-743-DNA adduct acts as a physical roadblock to the elongating RNA polymerase II complex during gene transcription.[1][4] The stalled Pol II then recruits the TC-NER machinery, a specialized DNA repair pathway that removes DNA lesions from actively transcribed gene strands.[4][6][7][8][9][10]

However, instead of repairing the damage, the TC-NER process becomes abortive. The TC-NER machinery initiates the repair process by making an incision 5' to the adduct.[6][7] But the ET-743 adduct then blocks the subsequent 3' incision, leading to the formation of a persistent, toxic single-strand break (SSB) intermediate.[6][7][8][9][10] This derailed repair process is a key event in the mechanism of ET-743, transforming a cellular repair mechanism into a source of cytotoxic DNA damage.[6][7][8][9][10]

Generation of Double-Strand Breaks and Apoptosis

The persistent SSBs generated by the abortive TC-NER can be converted into lethal double-strand breaks (DSBs) when encountered by the replication machinery.[15] Furthermore, a replication-independent pathway for DSB formation has also been proposed, involving the Mre11-Rad50-Nbs1 (MRN) complex, which is recruited to the TC-NER-mediated SSBs.[1] The accumulation of these DSBs triggers a DNA damage response, leading to cell cycle arrest, primarily in the G2/M phase, and ultimately, apoptosis.[2][16]

The degradation of the stalled RNA polymerase II via the proteasome is also a consequence of ET-743 treatment and is dependent on the TC-NER pathway and the von Hippel-Lindau (VHL) complex.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW620 | Human Intestinal Carcinoma | 0.5 | [2] |

| LoVo | Human Intestinal Carcinoma | 1.2 | [2] |

| HCT116 | Human Colon Carcinoma | Not specified, but effective at micromolar concentrations | [16] |

| P388 | Mouse Leukemia | Similar to P388/CPT45 | [16] |

| P388/CPT45 (camptothecin-resistant) | Mouse Leukemia | Similar to wild-type P388 | [16] |

| CHO (NER-proficient) | Chinese Hamster Ovary | ~0.4 | [2] |

| CHO (ERCC3/XPB-deficient) | Chinese Hamster Ovary | ~3.0 (7-8 fold less active) | [2] |

| CHO (ERCC1-deficient) | Chinese Hamster Ovary | ~2.8 (7-8 fold less active) | [2] |

Table 2: Biochemical Parameters of this compound

| Parameter | Value | Reference |

| Inhibition of DNA synthesis (IC50) | 30 nM (for 50% reduction after 1h exposure) | [15] |

| Cellular viability (IC50) | 20 nM (after 1h exposure and post-incubation) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Transcription Assay to Demonstrate RNA Polymerase II Stalling

This protocol is a generalized procedure based on methodologies described for studying transcription elongation.[17][18]

Objective: To determine if ET-743-DNA adducts can stall elongating RNA polymerase II in vitro.

Materials:

-

Purified RNA polymerase II

-

DNA template containing a known transcription start site and a specific sequence for ET-743 adduction

-

This compound

-

Ribonucleoside triphosphates (rNTPs), including [α-³²P]UTP

-

Transcription buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

DNA oligonucleotides for template construction

-

T4 DNA ligase

-

Denaturing polyacrylamide gels

-

Phosphorimager system

Procedure:

-

DNA Template Preparation:

-

Synthesize two complementary DNA oligonucleotides, one of which contains the target guanine for ET-743 adduction.

-

Anneal the oligonucleotides to form a linear DNA template with a promoter region recognized by RNA polymerase II.

-

Incubate the DNA template with a defined concentration of ET-743 to form the adduct. The reaction conditions (time, temperature, drug concentration) should be optimized.

-

Purify the adducted DNA template.

-

-

In Vitro Transcription Reaction:

-

Assemble the transcription reaction by combining the DNA template (adducted and non-adducted controls), purified RNA polymerase II, and transcription buffer.

-

Initiate transcription by adding a mixture of rNTPs, including [α-³²P]UTP for radiolabeling of the nascent RNA.

-

Allow the reaction to proceed for a defined period.

-

-

Analysis of Transcription Products:

-

Stop the transcription reaction by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the samples by heating.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA transcripts using a phosphorimager.

-

Expected Results: In the presence of the ET-743-DNA adduct, the full-length transcript should be significantly reduced, and a shorter, truncated RNA product corresponding to the position of the adduct should be observed, indicating RNA polymerase II stalling.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Strand Breaks

This protocol is based on the principles of the Comet assay used to detect DNA damage.[9]

Objective: To detect the formation of single-strand breaks in cells treated with ET-743.

Materials:

-

Cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Low melting point agarose (B213101)

-

Normal melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of ET-743 for a specified duration. Include a vehicle-treated control.

-

-

Cell Embedding:

-

Harvest the cells and resuspend them in PBS at a specific concentration.

-

Mix the cell suspension with low melting point agarose.

-

Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Allow the agarose to solidify.

-

-

Cell Lysis:

-

Immerse the slides in cold lysis solution and incubate to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind in the alkaline solution.

-

Apply an electric field to perform electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

-

Neutralization and Staining:

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

-

Expected Results: Cells treated with ET-743 are expected to show an increase in the percentage of cells with comet tails and an increase in the tail moment, indicating the induction of DNA single-strand breaks.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular mechanisms and experimental workflows described in this guide.

Caption: Molecular mechanism of this compound-induced cytotoxicity.

Caption: Workflow for in vitro transcription stalling assay.

Caption: Workflow for the alkaline comet assay.

Resistance Mechanisms

Resistance to this compound can arise through several mechanisms, often related to the very pathways it exploits.

-

Defects in the TC-NER Pathway: Since the cytotoxicity of ET-743 is dependent on a functional TC-NER system, cells with deficiencies in key NER proteins, such as ERCC1, XPG, and XPF, can exhibit resistance.[2][19] This resistance is associated with an increased sensitivity to other DNA damaging agents like platinum compounds.[19]

-

P-glycoprotein (P-gp) Overexpression: As with many chemotherapeutic agents, overexpression of the multidrug resistance protein P-gp can contribute to ET-743 resistance by actively effluxing the drug from the cell.[19]

-

Alterations in Signaling Pathways: Changes in the expression of genes involved in cell cycle control, DNA damage response, and apoptosis can also contribute to a resistant phenotype.[20] For instance, alterations in the IGF-IR signaling pathway have been implicated in resistance in Ewing's sarcoma cells.[19]

Conclusion

This compound represents a paradigm of a transcription-targeted anticancer agent. Its intricate mechanism of action, which involves the formation of a unique DNA adduct, the subsequent stalling of RNA polymerase II, and the poisoning of the TC-NER pathway, provides a compelling example of how the cellular machinery can be subverted to induce tumor cell death. A thorough understanding of these molecular events is crucial for the rational design of combination therapies, the identification of predictive biomarkers for patient response, and the development of strategies to overcome drug resistance. This technical guide serves as a comprehensive resource for researchers and clinicians, providing the foundational knowledge and methodologies to further explore the fascinating biology of this important therapeutic agent.

References

- 1. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ecteinascidin-743: Evidence of Activity in Advanced, Pretreated Soft Tissue and Bone Sarcoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. The antitumor agent this compound: characterization of its covalent DNA adducts and chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a minor groove alkylator that bends DNA toward the major groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. RNA polymerase II stalls on oxidative DNA damage via a torsion-latch mechanism involving lone pair–π and CH–π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Transcriptional signature of this compound (Yondelis, Trabectedin) in human sarcoma cells explanted from chemo-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecteinascidin 743: A Deep Dive into its Effects on Transcription Factors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 743 (ET-743), also known as Trabectedin (B1682994) (marketed as Yondelis®), is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical chemotherapy drugs.[1] Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, this tetrahydroisoquinoline alkaloid has demonstrated significant clinical activity against various malignancies, particularly soft tissue sarcomas and ovarian cancer.[1][2] At its core, the antitumor activity of this compound is intricately linked to its interaction with DNA and the subsequent modulation of transcription factors, which are pivotal regulators of gene expression.[3]

This technical guide provides a comprehensive overview of the effects of this compound on transcription factors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of this potent anticancer compound. The guide summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visualizations of critical pathways and workflows.

Mechanism of Action: A Transcriptional Perspective

This compound covalently binds to the minor groove of DNA, forming adducts that distort the DNA double helix.[4] This initial interaction triggers a cascade of events that interfere with several transcription factors, DNA binding proteins, and DNA repair pathways.[1] A hallmark of its action is the inhibition of trans-activated transcription, a process often hijacked by cancer cells for their growth and survival.[2] This is achieved, in part, through direct interaction with RNA polymerase II, leading to its ubiquitination and degradation.[2]

A particularly noteworthy effect of this compound is its ability to displace oncogenic transcription factors from their target promoters.[2] This is a key mechanism in its efficacy against certain translocation-positive sarcomas. Furthermore, the drug's activity is intertwined with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, where the formation of ET-743-DNA adducts can lead to the generation of lethal DNA strand breaks.[5]

Impact on Key Transcription Factors

This compound has been shown to modulate the activity of several key transcription factors, with varying mechanisms and downstream consequences.

-

Nuclear Factor Y (NF-Y): One of the earliest identified targets of this compound, NF-Y is a CCAAT-box binding transcription factor involved in the regulation of numerous genes, including those involved in cell cycle progression and drug resistance, such as the MDR1 gene.[3][6][7] ET-743 has been shown to interfere with the binding of NF-Y to its cognate DNA sequences, thereby inhibiting the activation of NF-Y-dependent promoters.[6][8] Interestingly, this inhibition appears to be more pronounced for activated transcription compared to constitutive transcription.[7]

-

FUS-CHOP and EWS-FLI1: In translocation-associated sarcomas, such as myxoid liposarcoma and Ewing sarcoma, this compound demonstrates remarkable activity by targeting the oncogenic fusion transcription factors FUS-CHOP and EWS-FLI1, respectively.[9][10] The drug is proposed to cause the detachment of these chimeras from their target promoters, leading to a reversal of the oncogenic transcriptional program and induction of differentiation.[9][11] This specific mechanism provides a strong rationale for the clinical efficacy of Trabectedin in these tumor types.

-

SP1: While not a direct binding target, the activity of the transcription factor SP1 is also affected by this compound. Studies have shown that ET-743 can block the induction of SP1-regulated genes, such as p21, suggesting a more general role in the inhibition of activated transcription beyond just minor groove-binding factors.[7]

-

Other Transcription Factors: Research has indicated that this compound can also inhibit the DNA binding of other transcription factors, including TATA binding protein (TBP), E2F, and SRF, albeit at higher concentrations.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on transcription factors and related cellular processes, as extracted from the scientific literature.

| Parameter | Cell Line/System | Transcription Factor/Target | Value | Reference |

| IC50 | NCI-H295R (Adrenocortical Carcinoma) | Cell Viability | 0.15 nM | [12] |

| MUC-1 (Adrenocortical Carcinoma) | Cell Viability | 0.80 nM | [12] | |

| HAC-15 (Adrenocortical Carcinoma) | Cell Viability | 0.50 nM | [12] | |

| SW13 (Adrenal Carcinoma) | Cell Viability | 0.098 nM | [12] | |

| Human Cancer Cell Lines (Panel of 36) | Cell Viability | pM to low nM range | [1] | |

| Effective Concentration | SW620 (Colon Carcinoma) | Inhibition of MDR1 promoter activation | 50 nM | |

| NIH 3T3 | Inhibition of HSP70 gene activation | 30 nM | [8] | |

| Inhibition of DNA Binding (in vitro) | NF-Y | DNA Binding | 10-30 µM | [8] |

| TBP, E2F, SRF | DNA Binding | 50-300 µM | [8] | |

| Gene Expression Modulation | Human Sarcoma Cells | Upregulated Genes | 86 genes | [13] |

| Human Sarcoma Cells | Downregulated Genes | 244 genes | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on transcription factors.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and quantitatively assess the binding of a transcription factor to a specific DNA sequence and to determine the effect of this compound on this interaction.

Materials:

-

Nuclear extract from cells treated with or without this compound.

-

Purified recombinant transcription factor (optional).

-

DNA probe: Oligonucleotide containing the consensus binding site for the transcription factor of interest, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Unlabeled ("cold") competitor DNA probe (specific and non-specific).

-

Poly(dI-dC) or other non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Loading buffer (e.g., 6X Ficoll or glycerol-based).

-

Non-denaturing polyacrylamide gel (4-8%).

-

TBE or TGE running buffer.

-

Gel electrophoresis apparatus and power supply.

-

Phosphorimager or X-ray film for detection.

Procedure:

-

Probe Labeling: End-label the DNA probe using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive detection, or use a commercial kit for non-radioactive labeling. Purify the labeled probe.

-

Binding Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

Binding buffer.

-

Nuclear extract (5-10 µg) or purified transcription factor.

-

Poly(dI-dC) (1-2 µg).

-

For competition assays, add unlabeled specific or non-specific competitor DNA.

-

This compound at various concentrations.

-

Incubate for 10-15 minutes on ice to allow for drug-protein/DNA interaction.

-

Add the labeled DNA probe.

-

-

Binding Incubation: Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow the transcription factor to bind to the DNA probe.

-

Electrophoresis:

-

Add loading buffer to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in TBE or TGE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection:

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Analyze the resulting bands. A shifted band represents the protein-DNA complex, while the lower band represents the free probe.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo association of a specific transcription factor with a target gene promoter in cells treated with this compound.

Materials:

-

Cells treated with or without this compound.

-

Formaldehyde (B43269) (37%).

-

Glycine (1.25 M).

-

Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors).

-

Nuclear lysis buffer (e.g., SDS, EDTA, Tris, protease inhibitors).

-

ChIP dilution buffer.

-

Antibody specific to the transcription factor of interest.

-

Normal IgG (negative control).

-

Protein A/G magnetic beads or agarose (B213101) slurry.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer (e.g., SDS, NaHCO₃).

-

Proteinase K.

-

Phenol:chloroform:isoamyl alcohol.

-

Primers for qPCR targeting the promoter region of interest.

-

qPCR master mix and instrument.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody or IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating with Proteinase K and heating at 65°C for several hours.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the target promoter region. Analyze the results to determine the relative enrichment of the transcription factor at the promoter.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of a specific promoter in response to this compound treatment.

Materials:

-

Mammalian cell line of interest.

-

Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene (e.g., pGL3-MDR1).

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound.

-

Dual-Luciferase® Reporter Assay System (or similar).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound and/or other inducing agents.

-

Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent (which quenches the firefly luciferase and provides the substrate for Renilla luciferase) and measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the untreated control.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the effects of this compound on transcription factors.

Caption: Mechanism of FUS-CHOP displacement by this compound.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Workflow for a dual-luciferase reporter assay.

Conclusion

This compound represents a paradigm of transcription-targeted cancer therapy. Its intricate mechanism of action, centered on the modulation of key transcription factors, offers a unique approach to combating cancer, particularly in malignancies driven by aberrant transcriptional programs. This guide has provided a detailed overview of the effects of this compound on transcription factors, supported by quantitative data, experimental protocols, and visual aids. It is hoped that this resource will facilitate further research into the multifaceted activities of this remarkable compound and aid in the development of novel therapeutic strategies.

References

- 1. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of efficacy of trabectedin against myxoid liposarcoma entails detachment of the FUS-DDIT3 transcription factor from its DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

- 5. Luciferase Assay System Protocol [worldwide.promega.com]

- 6. This compound, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ecteinascidin-743 inhibits activated but not constitutive transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interference of transcriptional activation by the antineoplastic drug ecteinascidin-743 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trabectedin (ET-743) promotes differentiation in myxoid liposarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Interferes with the Activity of EWS-FLI1 in Ewing Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional signature of this compound (Yondelis, Trabectedin) in human sarcoma cells explanted from chemo-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: An In-depth Technical Guide to the Investigation of the Ecteinascidin 743 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecteinascidin 743 (ET-743), commercially known as Trabectedin (Yondelis®), is a potent marine-derived antitumor agent with a complex tetrahydroisoquinoline alkaloid structure. Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, subsequent research has revealed a fascinating story of symbiosis, with the true producer being a bacterial endosymbiont, Candidatus Endoecteinascidia frumentensis. This in-depth technical guide provides a comprehensive overview of the investigation into the biosynthetic pathway of this compound, detailing the experimental methodologies employed and presenting the key findings that have illuminated the genetic and biochemical machinery responsible for the synthesis of this clinically significant molecule.

The Producer: A Tale of Symbiosis

For years, the origin of ET-743 was a subject of scientific inquiry, with mounting evidence pointing towards a microbial producer. The breakthrough came with the application of culture-independent techniques, which bypassed the challenge of cultivating the symbiotic bacterium in a laboratory setting. Through metagenomic analysis of the tunicate-microbial consortium, researchers were able to identify and sequence the genome of Candidatus Endoecteinascidia frumentensis, a gamma-proteobacterium, confirming it as the producer of ET-743.[1][2]

The Genetic Blueprint: A Dispersed Biosynthetic Gene Cluster

The biosynthesis of complex natural products like ET-743 is typically orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC). However, the investigation into the ET-743 pathway revealed a unique genomic architecture. The genes responsible for its synthesis are not located in a single cluster but are dispersed across three distinct regions of the Candidatus Endoecteinascidia frumentensis genome.[1] This dispersed organization suggests a complex regulatory network governing the expression of the biosynthetic machinery.

The core of the ET-743 biosynthetic pathway is a non-ribosomal peptide synthetase (NRPS) system. NRPSs are large, modular enzymes that act as an assembly line to synthesize peptides without the use of ribosomes. The ET-743 NRPS is responsible for assembling the complex precursor of the final molecule.

Key Biosynthetic Genes and Their Putative Functions

While a complete functional characterization of every enzyme in the pathway is ongoing, analysis of the sequenced genome has allowed for the annotation of several key genes and the postulation of their roles in ET-743 biosynthesis.

| Gene | Proposed Function |

| NRPS modules | Non-ribosomal peptide synthetase modules responsible for the selection, activation, and condensation of amino acid precursors. |

| P450 monooxygenases | Catalyze various oxidation and cross-linking reactions to form the characteristic tetrahydroisoquinoline rings. |

| Methyltransferases (e.g., EtuM4) | Involved in the N-methylation of intermediates.[1] |

| Acetyltransferase (e.g., EtuY) | Responsible for the acetylation of a biosynthetic intermediate.[1] |

| Pictet-Spenglerase | An enzyme predicted to be involved in the formation of the tetrahydroisoquinoline core of ET-743. The activity of such an enzyme was verified in vitro.[2] |

| Transport-related proteins | Likely involved in the secretion of the final product or its intermediates. |

Experimental Protocols: A Methodological Deep Dive

The elucidation of the ET-743 biosynthetic pathway relied on a combination of cutting-edge molecular biology and biochemical techniques. The following sections provide a detailed overview of the key experimental protocols employed.

Metagenomic DNA Extraction from Ecteinascidia turbinata

The initial and critical step in accessing the genetic information of the unculturable symbiont was the extraction of high-quality metagenomic DNA from the tunicate host.

Protocol:

-

Sample Collection and Preparation: Specimens of Ecteinascidia turbinata are collected and flash-frozen in liquid nitrogen to preserve the integrity of the nucleic acids. The tunicate tissue is then ground to a fine powder under liquid nitrogen.

-

Lysis: The powdered tissue is subjected to a stringent lysis protocol to break open both the host and microbial cells. This typically involves a combination of enzymatic (e.g., lysozyme, proteinase K) and chemical (e.g., SDS) treatments.

-

DNA Purification: The crude lysate is then purified to remove proteins, polysaccharides, and other contaminants that can inhibit downstream applications. This is often achieved through a series of phenol-chloroform extractions followed by ethanol (B145695) precipitation. Commercial kits specifically designed for metagenomic DNA extraction from environmental samples can also be employed.

Genome Sequencing and Assembly

The purified metagenomic DNA, containing a mixture of host and microbial DNA, is then subjected to high-throughput sequencing to generate a massive amount of sequence data.

Protocol:

-

Library Preparation: The metagenomic DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to prepare a sequencing library.

-

Sequencing: The library is sequenced using a next-generation sequencing platform, such as 454 pyrosequencing or Illumina sequencing. These technologies generate millions of short DNA reads.

-

Assembly: The short reads are then assembled into longer contiguous sequences (contigs) and scaffolds using bioinformatics software. This process is computationally intensive and aims to reconstruct the genomes of the organisms present in the metagenome.

-

Binning: The assembled contigs are then "binned" or grouped based on their genomic signatures (e.g., tetranucleotide frequency, GC content) to separate the genome of the target symbiont, Candidatus Endoecteinascidia frumentensis, from that of the host and other associated microbes.

Gene Annotation and Bioinformatic Analysis

Once the genome of the symbiont is assembled, it is annotated to identify genes and predict their functions.

Protocol:

-

Gene Prediction: Open reading frames (ORFs) are identified within the genome sequence using gene prediction software.

-

Functional Annotation: The predicted protein sequences are then compared against public databases (e.g., NCBI's non-redundant protein database, KEGG) using tools like BLAST to assign putative functions to the genes.

-

Biosynthetic Gene Cluster Identification: Specialized bioinformatics tools (e.g., antiSMASH) are used to scan the genome for the presence of biosynthetic gene clusters, particularly those encoding NRPS and polyketide synthase (PKS) enzymes.

-

Pathway Reconstruction: Based on the annotated gene functions, a putative biosynthetic pathway for ET-743 is reconstructed.

In Vitro Enzyme Assays

To validate the predicted functions of the biosynthetic enzymes, in vitro assays are performed using heterologously expressed and purified proteins.

General Protocol:

-

Gene Cloning and Expression: The gene of interest (e.g., a putative methyltransferase or Pictet-Spenglerase) is amplified from the metagenomic DNA and cloned into an expression vector. The protein is then expressed in a suitable host, such as E. coli.

-

Protein Purification: The expressed protein is purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors. The reaction mixture is then analyzed to detect the formation of the expected product.

-

Product Detection: The product of the enzymatic reaction is typically detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Pathway and Workflow

To provide a clearer understanding of the complex processes involved in the investigation of the this compound biosynthetic pathway, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the investigation of the this compound biosynthetic pathway.

Caption: Simplified overview of the this compound biosynthetic pathway.

Caption: Logical relationship of the dispersed this compound biosynthetic gene clusters.

Quantitative Data Summary

While the primary research has focused on the identification and sequencing of the biosynthetic gene cluster, detailed quantitative data on enzyme kinetics and precursor incorporation rates are not extensively available in the published literature. The following tables are structured to present such data as it becomes available through future research.

Table 1: Putative Precursor Incorporation Rates

| Precursor | Isotopic Label | Incorporation Efficiency (%) | Method of Detection | Reference |

| L-Tyrosine | ¹³C, ¹⁵N | Data not available | LC-MS | - |

| L-Cysteine | ¹³C, ¹⁵N, ³⁴S | Data not available | LC-MS | - |

| Glycine | ¹³C, ¹⁵N | Data not available | LC-MS | - |

| S-Adenosyl methionine | ¹³CH₃ | Data not available | LC-MS | - |

Table 2: Kinetic Parameters of Characterized Biosynthetic Enzymes

| Enzyme | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

| EtuM4 (Methyltransferase) | Biosynthetic Intermediate, SAM | Data not available | Data not available | Data not available | - |

| EtuY (Acetyltransferase) | Biosynthetic Intermediate, Acetyl-CoA | Data not available | Data not available | Data not available | - |

| Pictet-Spenglerase | DOPA-derivative, Aldehyde | Data not available | Data not available | Data not available | [2] |

Note: The in vitro activity of a Pictet-Spenglerase from the ET-743 pathway has been confirmed, but detailed kinetic parameters have not been published.

Future Directions and Conclusion

The elucidation of the this compound biosynthetic pathway is a landmark achievement in the field of natural product biosynthesis, showcasing the power of metagenomics to unlock the chemical potential of unculturable microorganisms. While the genetic blueprint is now largely in hand, significant work remains to fully characterize the function and kinetics of each enzyme in the pathway. Future research will likely focus on:

-

Heterologous expression and in vitro reconstitution of the entire biosynthetic pathway: This would allow for the production of ET-743 and its analogs in a controlled laboratory setting, paving the way for metabolic engineering and the generation of novel, potentially more potent, drug candidates.

-

Detailed biochemical and structural characterization of the biosynthetic enzymes: Understanding the mechanisms of these enzymes at a molecular level will provide valuable insights for protein engineering and the design of novel biocatalysts.

-

Investigation of the regulatory networks: Unraveling how the expression of the dispersed biosynthetic genes is coordinated will be crucial for optimizing the production of ET-743.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating biosynthesis of this compound. The methodologies and findings presented herein not only illuminate the assembly of this important anticancer drug but also serve as a blueprint for the discovery and characterization of other complex natural products from the vast and largely untapped microbial world.

References

- 1. Synthetic studies on ecteinascidin-743: constructing a versatile pentacyclic intermediate for the synthesis of ecteinascidins and saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and structural characterization of the first-discovered metazoan DNA cytosine-N4 methyltransferase from the bdelloid rotifer Adineta vaga - PubMed [pubmed.ncbi.nlm.nih.gov]